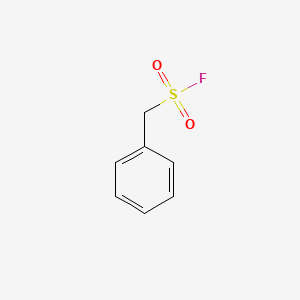

フェニルメチルスルホニルフルオリド

概要

説明

フェニルメタンスルホニルフルオリドは、分子式C7H7FO2S、分子量174.19 g/molの化学化合物です 。生化学や分子生物学において、セリンプロテアーゼ阻害剤として広く使用されています。 この化合物は、セリンプロテアーゼの阻害によりタンパク質の分解を防ぐため、細胞溶解物の調製に特に有効です .

科学的研究の応用

Phenylmethanesulfonyl fluoride has a wide range of applications in scientific research:

作用機序

フェニルメタンスルホニルフルオリドは、セリンプロテアーゼを不可逆的に阻害することで効果を発揮します。 そのメカニズムは、酵素の活性部位にあるセリン残基のスルホニル化によるものです 。 この反応により、フェニルメタンスルホニルフルオリドのスルホニル基とセリン残基のヒドロキシル基の間に共有結合が形成され、酵素が不活性化されます 。 このメカニズムは、別のセリンプロテアーゼ阻害剤であるジイソプロピルフルオロホスフェートと類似しています .

生化学分析

Biochemical Properties

Phenylmethylsulfonyl fluoride functions as a non-specific inhibitor of multiple proteases and other enzymes, such as palmityl coenzyme A deacylase, arylsulfatase A, acetylcholinesterase, trypsin, and chymotrypsin . It is an irreversible inhibitor, and sulfonylates hydroxyl groups of the serine residues present in the active site of enzymes .

Cellular Effects

Phenylmethylsulfonyl fluoride demonstrates a selective inhibition of acetylcholine esterase, primarily targeting membrane-associated forms . The observed brain selectivity is thought to be a consequence of the relatively higher proportion of membrane-associated acetylcholine esterase in the brain compared to peripheral tissues .

Molecular Mechanism

Phenylmethylsulfonyl fluoride reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . Because Phenylmethylsulfonyl fluoride bonds covalently to the enzyme, the complex can be viewed by X-ray crystallography .

Temporal Effects in Laboratory Settings

The stability of Phenylmethylsulfonyl fluoride in aqueous solutions is low, as it undergoes hydrolysis with water . Phenylmethylsulfonyl fluoride is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol .

Dosage Effects in Animal Models

The median lethal dose of Phenylmethylsulfonyl fluoride is between 150–215 mg/kg . It is an acetylcholine esterase inactivator .

Metabolic Pathways

Phenylmethylsulfonyl fluoride is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Technically Phenylmethylsulfonyl fluoride is part of the human exposome .

準備方法

フェニルメタンスルホニルフルオリドは、様々な方法で合成することができます。 一般的な合成経路の1つは、ベンジルクロリドと亜硫酸ナトリウムを反応させてベンジルスルホネートを生成し、その後、四フッ化硫黄を用いてフッ素化することでフェニルメタンスルホニルフルオリドを得る方法です 。反応条件は、通常、無水溶媒と制御された温度で行われ、生成物の安定性を確保します。

工業生産では、フェニルメタンスルホニルフルオリドは、通常、ベンジルアルコールと塩化スルフリルを塩基の存在下で反応させ、その後、フッ化水素でフッ素化することで調製されます 。この方法は、大規模生産が可能で、最終生成物の高純度を確保します。

3. 化学反応解析

フェニルメタンスルホニルフルオリドは、以下の様な様々な化学反応を起こします。

置換反応: アミンやアルコールなどの求核剤と反応して、それぞれスルホンアミドとスルホネートエステルを生成します.

加水分解: 水溶液中で、フェニルメタンスルホニルフルオリドは加水分解して、フェニルメタンスルホン酸とフッ化水素を生成します.

これらの反応に用いられる一般的な試薬には、水酸化ナトリウムなどの塩基や、エタノール、メタノール、イソプロパノールなどの溶媒があります 。これらの反応で生成される主な生成物は、用いられる求核剤や反応条件によって異なります。

4. 科学研究への応用

フェニルメタンスルホニルフルオリドは、科学研究において幅広い用途があります。

化学反応の分析

Phenylmethanesulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as ethanol, methanol, and isopropanol . The major products formed from these reactions depend on the specific nucleophile or reaction conditions used.

類似化合物との比較

フェニルメタンスルホニルフルオリドは、p-アミノフェニルメタンスルホニルフルオリドやヘキシルメタンスルホニルフルオリドなどの他のスルホニルフルオリド試薬と比較されることがよくあります 。 これらの化合物は、作用機序が似ていますが、様々なセリンプロテアーゼに対する選択性と反応性が異なります 。 例えば、p-アミノフェニルメタンスルホニルフルオリドは、ネイティブフォールドタンパク質構造へのアクセスが変化し、フェニルメタンスルホニルフルオリドが効率的に標的化できないセリン酵素と反応することができます .

類似の化合物には以下のようなものがあります。

ジイソプロピルフルオロホスフェート: 作用機序が類似した別のセリンプロテアーゼ阻害剤です.

p-アミノフェニルメタンスルホニルフルオリド: セリンプロテアーゼに対する選択性が異なるスルホニルフルオリド試薬です.

ヘキシルメタンスルホニルフルオリド: 特定のセリン酵素に対して独自の反応性を示すスルホニルフルオリド試薬です.

フェニルメタンスルホニルフルオリドは、セリンプロテアーゼ阻害剤として広く使用され、その有効性から生化学研究や産業用途において貴重なツールとなっています .

生物活性

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized serine protease inhibitor with significant implications in various biological and biochemical research contexts. This article delves into the biological activity of PMSF, focusing on its mechanisms, effects, and applications based on diverse research findings.

Overview of PMSF

PMSF is a non-selective serine protease inhibitor that irreversibly modifies the active site serine residues of serine proteases, acetylcholinesterases, and thiol proteases. Its primary utility lies in its ability to prevent proteolytic degradation during protein purification and analysis, making it an essential reagent in biochemistry and molecular biology.

PMSF acts by forming a covalent bond with the serine residue in the active site of target proteases, effectively inactivating them. The reaction can be summarized as follows:

This mechanism allows PMSF to inhibit a broad range of serine hydrolases, although it does not affect all serine proteases due to structural limitations in some enzymes .

1. Protease Inhibition

PMSF has been shown to significantly enhance the stability and activity of various enzyme preparations. For instance, the addition of PMSF to trout liver S9 fractions resulted in a six-fold increase in the working lifetime of enzyme assays, improving the detection of low intrinsic clearance rates for biotransformation studies .

2. Fluoride Release Mechanism

Recent studies have indicated that PMSF can release fluoride ions when interacting with simulated human saliva (SHS), which may enhance enamel remineralization processes. In an experimental setup involving bovine enamel slabs with caries-like lesions, PMSF treatment led to statistically significant increases in fluoride uptake and surface hardness recovery compared to controls .

| Treatment Group | Fluoride Concentration (μg F/mL) | % Surface Hardness Recovery |

|---|---|---|

| SHS (Control) | Baseline | Baseline |

| SHS + 10 μM PMSF | Higher than control | Significant increase |

| SHS + 50 μM PMSF | Higher than control | Significant increase |

| SHS + 100 μM PMSF | Highest among all treatments | Highest recovery |

3. Impact on Enzyme Activity

In another study, preincubation of rat liver microsomes with PMSF resulted in a 50% reduction in HMG-CoA reductase activity, indicating its potential role in modulating lipid metabolism pathways . This effect highlights PMSF's influence beyond mere protease inhibition, suggesting broader implications for metabolic regulation.

Case Study 1: Enzyme Stability Enhancement

A study published in Environmental Toxicology and Chemistry demonstrated that adding PMSF improved the detection capabilities of substrate depletion assays used for assessing chemical bioaccumulation in fish. The results indicated that PMSF not only stabilized enzyme activity but also enhanced the reliability of bioaccumulation data .

Case Study 2: Dental Applications

Research published in Brazilian Oral Research explored the use of PMSF in dental applications, particularly its role in fluoride release during pH-cycling experiments. The study concluded that PMSF could serve as a novel approach for developing caries prevention products due to its fluoride-releasing properties when interacting with saliva .

特性

IUPAC Name |

phenylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059819 | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329-98-6 | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PMSF acts as a non-specific, irreversible serine protease inhibitor. [, , , , , , ] It interacts with the catalytic serine residue in the active site of these enzymes, forming a stable sulfonyl enzyme derivative and blocking further enzymatic activity. [, , ] This inhibition can have varied downstream effects depending on the specific protease targeted and the biological system involved. For instance, PMSF has been shown to inhibit the degradation of anandamide, an endocannabinoid, by targeting Fatty Acid Amide Hydrolase (FAAH), leading to increased anandamide levels. [] In another study, PMSF prevented the conversion of active type-1 protein phosphatases into the ATP-Mg-dependent form, impacting cellular signaling cascades. []

ANone:

- Molecular formula: C₇H₇FO₂S []

- Molecular weight: 174.19 g/mol []

- Spectroscopic data: While the provided research papers do not offer comprehensive spectroscopic data for PMSF, they mention techniques like NMR used for structural characterization of PMSF analogs. [] For detailed spectroscopic data, referring to chemical databases like PubChem or ChemSpider would be beneficial.

A: PMSF is unstable in aqueous solutions, rapidly degrading at a rate of >1 h at pH 7. [, ] This instability necessitates its storage in anhydrous solvents like isopropanol or DMSO. [, ] Furthermore, its effectiveness as a protease inhibitor can be influenced by factors like temperature, pH, and the presence of other chemicals.

A: PMSF itself does not possess catalytic properties. It is an irreversible inhibitor, meaning it permanently modifies its target enzyme. [, , ] The mechanism involves sulfonylation of the active site serine residue, forming a stable covalent bond. [, ] PMSF is not highly selective and can inhibit various serine proteases, including chymotrypsin, trypsin, thrombin, and subtilisin. [, , , ] This lack of specificity limits its use as a therapeutic agent but makes it a valuable tool in biochemical research for broad-spectrum protease inhibition during protein purification and analysis. [, , ]

A: Research into PMSF analogs, particularly the fatty acid sulfonyl fluorides, sheds light on its SAR. [, ] Chain length significantly influences both enzyme inhibitory activity and binding affinity for the cannabinoid receptor CB1. [, ] For instance, palmitylsulfonyl fluoride (C16) demonstrated higher potency as an anandamide amidase inhibitor compared to PMSF, while longer chain lengths decreased the affinity for the CB1 receptor. [] These findings suggest that modifying the alkyl chain of PMSF can modulate its activity, potency, and selectivity towards specific targets. [, , ]

A: As previously mentioned, PMSF degrades rapidly in aqueous solutions. [, ] Therefore, it is typically stored and used in anhydrous organic solvents like isopropanol or DMSO. [, ] While the provided research does not explore specific formulation strategies for PMSF, its inherent instability in aqueous solutions poses a challenge for its development as a therapeutic agent. [] Further research into formulations that enhance its stability and bioavailability would be crucial for its clinical application. []

A: The provided research does not directly address PMSF resistance. As a non-specific serine protease inhibitor, its effectiveness relies on covalent modification of the catalytic serine residue. [, ] Therefore, resistance mechanisms, if they exist, might involve mutations in the active site of target proteases that hinder PMSF binding or hydrolysis. [] Understanding potential resistance mechanisms would be essential for developing novel protease inhibitors that overcome this challenge. [, ]

A: While PMSF has been a valuable research tool, information regarding its long-term toxicity and safety profile in humans is limited. [, ] One study found PMSF to have relatively low systemic toxicity in mice (LD50 = 200 mg/kg, i.p.) [], but further research is needed to understand potential adverse effects and long-term consequences of PMSF exposure. [, , ]

A: The use of PMSF spans various disciplines, including biochemistry, cell biology, pharmacology, and toxicology. [, , , , , , , , , , , ] Its role as a protease inhibitor has been instrumental in understanding protease function, signal transduction pathways, and the development of neurodegenerative diseases. [, , , ] Furthermore, research on PMSF analogs has implications for developing more selective and stable protease inhibitors with potential therapeutic applications. [, , ] This cross-disciplinary use of PMSF highlights its significance as a research tool and its contribution to advancing our understanding of diverse biological processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。